1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid
Description
1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid is a synthetic organic compound featuring a piperidine ring substituted at position 1 with a thiazole-containing acetyl group. The thiazole moiety is further substituted with a phenyl group at position 2. This compound’s structure combines a rigid piperidine scaffold with a thiazole heterocycle, a combination often leveraged in medicinal chemistry for modulating biological targets such as enzymes or receptors.
Properties
IUPAC Name |
1-[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-15(19-8-6-13(7-9-19)17(21)22)10-14-11-23-16(18-14)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPFTHARYDWWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CC2=CSC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The phenyl group is introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring’s electron-deficient nature facilitates nucleophilic substitution at the C-2 position.
| Reaction Type | Conditions | Products/Outcome | References |
|---|---|---|---|
| Bromination | Bromine in acetic acid | 4-Bromo-thiazole derivatives | |
| Amination | NH₃/EtOH, reflux | 2-Amino-thiazole analogs |
Key Finding : Bromination at the thiazole’s C-4 position enhances electrophilicity for subsequent coupling reactions.
Amide Bond Formation and Cleavage
The acetyl group and carboxylic acid enable peptide-like coupling and cleavage reactions.
| Reaction Type | Reagents/Conditions | Products/Outcome | References |
|---|---|---|---|
| Amidation | DCC/HOBt, DMF | Piperidine-4-carboxamide derivatives | |
| Hydrolysis | 6M HCl, 100°C | Free carboxylic acid release |
Mechanistic Insight : Carbodiimide-mediated amidation achieves >80% yield under anhydrous conditions. Acidic hydrolysis regenerates the carboxylic acid, critical for prodrug activation.
Esterification and Transesterification
The carboxylic acid undergoes esterification, enhancing lipophilicity for pharmacokinetic optimization.
| Reaction Type | Conditions | Products/Outcome | References |
|---|---|---|---|
| Methyl Ester | SOCl₂/MeOH | Methyl ester (m.p. 145–147°C) | |
| Ethyl Ester | Ethanol/H₂SO₄, reflux | Ethyl ester (95% yield) |
Application : Ester derivatives exhibit improved blood-brain barrier penetration in preclinical models.
Piperidine Ring Modifications
The piperidine nitrogen participates in alkylation and acylation reactions.
| Reaction Type | Reagents | Products/Outcome | References |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salts | |
| N-Acylation | AcCl, pyridine | Acetylated piperidine derivatives |
Note : N-Alkylation reduces basicity, altering receptor-binding affinity in kinase inhibition assays.
Cyclization and Heterocycle Formation
The acetyl-thiazole moiety participates in cycloadditions and heterocycle synthesis.
| Reaction Type | Conditions | Products/Outcome | References |
|---|---|---|---|
| Knoevenagel | Piperidine catalyst, EtOH | Thiazole-pyridazinone hybrids | |
| Huisgen Cycloaddition | Cu(I), RT | Triazole-linked conjugates |
Example : Knoevenagel condensation with aromatic aldehydes yields Schiff bases with anticonvulsant activity (ED₅₀ = 18.4 mg/kg) .
Biological Interactions
While not classical "reactions," the compound undergoes metabolic transformations:
| Process | Enzymes/Systems | Metabolites | References |
|---|---|---|---|
| Oxidation | CYP3A4 | Hydroxylated piperidine derivatives | |
| Conjugation | UGT1A1 | Glucuronidated thiazole |
Implication : Metabolic stability studies inform structural modifications to reduce clearance.
Comparative Reactivity Table
Key functional groups ranked by reactivity:
| Group | Reactivity (Relative) | Preferred Reactions |
|---|---|---|
| Thiazole C-2 | High | Nucleophilic substitution |
| Carboxylic Acid | Moderate | Esterification, amidation |
| Piperidine N | Moderate | Alkylation, acylation |
| Acetyl Carbonyl | Low | Reduction (NaBH₄), Grignard addition |
Scientific Research Applications
Biological Applications
- Antimicrobial Activity : Compounds containing thiazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of thiazoles exhibit significant activity against various bacterial strains and fungi. The incorporation of piperidine enhances this activity, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Properties : Thiazole derivatives have shown promise in reducing inflammation. Studies suggest that 1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid may inhibit pro-inflammatory cytokines, thereby providing a basis for its use in treating inflammatory diseases .
- Anticancer Potential : The compound's structure allows it to interact with biological pathways involved in cancer progression. Preliminary studies indicate that it may induce apoptosis in cancer cells, warranting further investigation into its potential as an anticancer drug .
Applications in Agriculture
- Agrochemical Intermediates : The compound serves as an important intermediate in the synthesis of fungicides and herbicides. Its thiazole structure is beneficial for crop protection agents due to its ability to disrupt fungal cell walls and inhibit growth .
- Pesticide Development : Research has shown that derivatives of this compound can be modified to enhance their efficacy against specific pests while minimizing environmental impact .
Case Studies
Several studies have documented the efficacy of thiazole-containing compounds in various applications:
Mechanism of Action
The mechanism of action of 1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes involved in inflammatory pathways or interfere with the replication of microbial DNA .
Comparison with Similar Compounds
Structural Analogs and Key Features
The compound is compared to structurally related piperidine-4-carboxylic acid derivatives with variations in substituents, linkers, or heterocyclic systems. Key differences and inferred properties are summarized below:
Table 1: Structural and Functional Comparison
Analysis of Structural Modifications
Substituent Effects: Electron-Withdrawing Groups: The fluorophenyl group in ’s compound enhances metabolic stability and target affinity compared to the unsubstituted phenyl group in the target compound . Halogenation: Chlorine in ’s compound increases lipophilicity, which may improve blood-brain barrier penetration compared to the target compound’s phenyl-thiazole system .
Linker Variations: Acetyl vs. Carbonyl: The acetyl linker in the target compound provides conformational flexibility, whereas the rigid carbonyl linker in ’s analog may restrict binding orientations, favoring specific protein interactions . Methylene vs.
Heterocyclic Systems :
- The thiazole ring in the target compound and its analogs (e.g., ) contributes to π-π stacking interactions with aromatic residues in biological targets. Replacement with pyridazine (as in ) or benzofuropyrimidine () alters electronic properties and binding modes .
Pharmacological and Chemical Implications
- Solubility : The free carboxylic acid in the target compound enhances water solubility compared to ester derivatives (e.g., ’s ethyl ester), which may improve bioavailability .
- Reactivity : The acetyl linker is less prone to hydrolysis than ester linkages (e.g., ), suggesting greater stability in physiological conditions .
- Target Specificity : The phenyl-thiazole system may interact with hydrophobic pockets in enzymes, while fluorinated or chlorinated analogs () could exhibit enhanced selectivity for targets requiring halogen bonding .
Q & A
Q. How to analyze reaction mechanisms for key steps like thiazole ring formation?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
